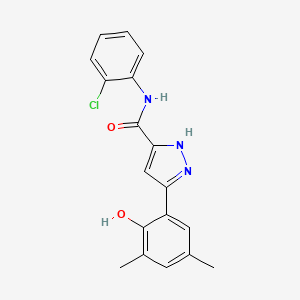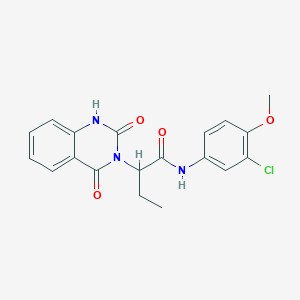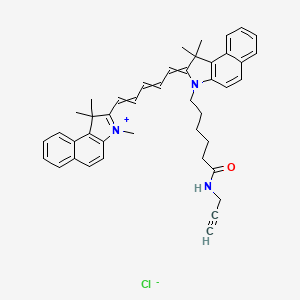![molecular formula C20H21FN6O B14103982 {5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14103982.png)
{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone” is a complex organic molecule that features a triazole ring, a piperazine ring, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone” typically involves multiple steps, starting with the preparation of the triazole ring and the piperazine derivative. The triazole ring can be synthesized via a cyclization reaction involving azides and alkynes under copper-catalyzed conditions (CuAAC reaction). The piperazine derivative can be prepared through the reaction of piperazine with appropriate aryl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the best reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the triazole ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its triazole and piperazine rings, which are common motifs in bioactive molecules.
Medicine
Medicinally, this compound shows potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
作用機序
The mechanism of action of “{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone” involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the piperazine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- {5-[(2-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
- {5-[(2-bromophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
- {5-[(2-methylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of “{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone” lies in its fluorophenyl group, which can enhance its binding affinity and specificity to certain biological targets compared to its analogs with different substituents.
特性
分子式 |
C20H21FN6O |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21FN6O/c1-14-6-8-15(9-7-14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-17-5-3-2-4-16(17)21/h2-9H,10-13H2,1H3,(H2,22,23,24,25) |
InChIキー |
LWFBVXIGAAABQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14103902.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103906.png)
![2-(1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B14103919.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14103939.png)
![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14103962.png)
![N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14103969.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14103986.png)
![2-[3-(Morpholin-4-yl)propyl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103988.png)
![1-hydroxy-9-phenyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one](/img/structure/B14103998.png)

![[4-[4-(3-Chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B14104009.png)

